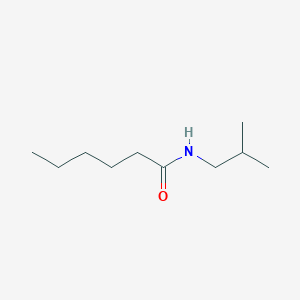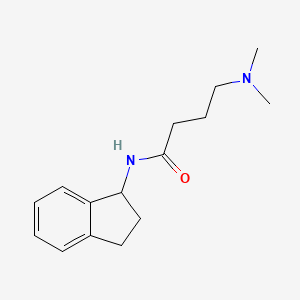
Phosphinothioic amide, N,P,P-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic amide, N,P,P-triphenyl-, is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinothioic amide, N,P,P-triphenyl-, can be synthesized through several methods. One common approach involves the ortho-lithiation of N,N-diisopropyl-P,P-diphenylphosphinothioic amide using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in diethyl ether. This is followed by electrophilic trapping to yield ortho-functionalized derivatives in high yields . Another method involves the reaction of diarylphosphine oxides with amines via electrosynthesis, which provides a facile and efficient approach to obtain phosphinic amides under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for phosphinothioic amide, N,P,P-triphenyl-, are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinothioic amide, N,P,P-triphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphinothioic amides depending on the electrophile used.
Applications De Recherche Scientifique
Phosphinothioic amide, N,P,P-triphenyl-, has several scientific research applications:
Catalysis: It acts as a ligand in catalytic reactions, promoting the addition of diethylzinc to aldehydes.
Materials Science: The compound is used in the synthesis of novel materials with unique properties.
Medicinal Chemistry: It is explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of phosphinothioic amide, N,P,P-triphenyl-, involves its interaction with various molecular targets. The compound can form chelates with metal ions, which can then participate in catalytic cycles. The presence of the thioamide group allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Phosphinothioic amide, N,P,P-triphenyl-, can be compared with other similar compounds such as:
Diphenylphosphinic amide: Lacks the thioamide group, resulting in different reactivity and applications.
Triphenylphosphine oxide: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
Phosphorothioic amides: Similar structure but with different substituents on the phosphorus atom.
These comparisons highlight the unique properties of phosphinothioic amide, N,P,P-triphenyl-, such as its ability to form stable chelates and its reactivity towards various electrophiles and nucleophiles .
Propriétés
Numéro CAS |
4129-41-3 |
|---|---|
Formule moléculaire |
C18H16NPS |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-diphenylphosphinothioylaniline |
InChI |
InChI=1S/C18H16NPS/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19-16-10-4-1-5-11-16/h1-15H,(H,19,21) |
Clé InChI |
GPVKWTVVLUPNCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)

![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)

![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)

![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)

![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
